12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile

Catalog No.
S548523
CAS No.
1200126-26-6
M.F
C23H21N5
M. Wt
367.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazat...

CAS Number

1200126-26-6

Product Name

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile

IUPAC Name

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile

Molecular Formula

C23H21N5

Molecular Weight

367.45

InChI

InChI=1S/C23H21N5/c24-12-19-11-20-21-10-18(13-26-23(21)27-22(20)14-25-19)17-6-4-16(5-7-17)15-28-8-2-1-3-9-28/h4-7,10-11,13-14H,1-3,8-9,15H2,(H,26,27)

InChI Key

PPYHOOZGDDPLKM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

GNE900; GNE-900; GNE 900.

Description

The exact mass of the compound 3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile is 367.1797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

The compound 12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile is a complex organic molecule featuring a tricyclic structure that incorporates nitrogen atoms within its framework. The presence of a piperidine ring and a phenyl group contributes to its chemical diversity and potential biological activity. The molecular formula of this compound can be represented as C19H22N6C_{19}H_{22}N_6, indicating the presence of carbon, hydrogen, and nitrogen atoms.

The triazatricyclo structure suggests that this compound may exhibit unique properties due to the arrangement of its heteroatoms, which can influence its reactivity and interaction with biological systems.

Typical for organic molecules with multiple functional groups:

  • Oxidation: The carbonitrile group can undergo oxidation under specific conditions to yield carboxylic acids or amides.
  • Reduction: The carbonitrile moiety may be reduced to primary amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The piperidine group can engage in nucleophilic substitution reactions, potentially forming derivatives with varied biological activities.

These reactions highlight the compound's versatility in synthetic chemistry and potential for modification to enhance its properties.

Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities, including:

  • Anticancer Properties: Many tricyclic compounds have been investigated for their ability to inhibit cancer cell proliferation by interfering with DNA repair mechanisms or apoptosis pathways.
  • Antimicrobial Effects: The presence of nitrogen-containing heterocycles often correlates with antimicrobial activity against various pathogens.

While specific biological data on this compound may be limited, its structural characteristics suggest potential therapeutic applications that warrant further investigation.

The synthesis of 12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile typically involves several steps:

  • Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving precursors that contain both nitrogen and carbon functionalities.
  • Introduction of Functional Groups: Subsequent reactions may include the introduction of the piperidine moiety via nucleophilic substitution or coupling reactions.
  • Final Modifications: The carbonitrile group can be added through nitrilation or other methods to complete the synthesis.

Optimizing these steps is crucial for achieving high yields and purity in laboratory settings.

The potential applications of this compound are diverse:

  • Pharmaceutical Development: Given its structural complexity and potential biological activity, it could serve as a lead compound in drug discovery programs targeting cancer or infectious diseases.
  • Material Science: The unique properties of tricyclic compounds may also find applications in developing new materials with specific electronic or optical characteristics.

Interaction studies are essential for understanding how this compound interacts with biological targets:

  • Enzyme Inhibition: Investigating whether the compound inhibits specific enzymes involved in cancer progression or microbial resistance could provide insights into its therapeutic potential.
  • Binding Affinity Assays: Conducting assays to determine the binding affinity of this compound to various receptors or proteins will help elucidate its mechanism of action.

Such studies are vital for assessing the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with 12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile, which can provide context for its uniqueness:

Compound NameStructure FeaturesBiological Activity
5-(2-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-oneNitrophenyl group; sulfur atomAnticancer activity
1-(4-piperidinyl)-3-(phenyl)ureaUrea functional group; piperidineAntitumor activity
2-(piperidin-1-yl)-N-(phenyl)acetamideAcetamide group; piperidineAnalgesic properties

These comparisons highlight the unique combination of functional groups and structural features present in the target compound that may lead to distinct biological activities not observed in similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

367.1797

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

3-[4-(piperidin-1-ylmethyl)phenyl]-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile

Dates

Modify: 2024-04-14
1: Xiao Y, Ramiscal J, Kowanetz K, Del Nagro C, Malek S, Evangelista M, Blackwood E, Jackson PK, O'Brien T. Identification of Preferred Chemotherapeutics for Combining with a CHK1 Inhibitor. Mol Cancer Ther. 2013 Nov;12(11):2285-95. doi: 10.1158/1535-7163.MCT-13-0404. Epub 2013 Sep 13. PubMed PMID: 24038068.
2: Blackwood E, Epler J, Yen I, Flagella M, O'Brien T, Evangelista M, Schmidt S, Xiao Y, Choi J, Kowanetz K, Ramiscal J, Wong K, Jakubiak D, Yee S, Cain G, Gazzard L, Williams K, Halladay J, Jackson PK, Malek S. Combination Drug Scheduling Defines a "Window of Opportunity" for Chemopotentiation of Gemcitabine by an Orally Bioavailable, Selective ChK1 Inhibitor, GNE-900. Mol Cancer Ther. 2013 Oct;12(10):1968-80. doi: 10.1158/1535-7163.MCT-12-1218. Epub 2013 Jul 19. PubMed PMID: 23873850.

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